1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to an imidazolidine-2,4-dione moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-bromo-3,5-dimethylphenyl isocyanate with 5,5-dimethylhydantoin. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The imidazolidine ring can be reduced to form imidazolidines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of 1-(4-substituted-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of imidazolidines.
Scientific Research Applications
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the imidazolidine-2,4-dione moiety play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Chloro-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
- 1-(4-Fluoro-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
- 1-(4-Iodo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
Comparison: Compared to its analogs, 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-7-5-9(6-8(2)10(7)14)16-12(18)15-11(17)13(16,3)4/h5-6H,1-4H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMILLRGCTCXFMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N2C(=O)NC(=O)C2(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.